molecular formula C9H10Cl2N4O B8354668 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B8354668
M. Wt: 261.10 g/mol
InChI Key: BUAABERNMHSLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C9H10Cl2N4O and its molecular weight is 261.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10Cl2N4O

Molecular Weight

261.10 g/mol

IUPAC Name

3-(4,6-dichloro-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H10Cl2N4O/c10-7-12-8(11)14-9(13-7)15-3-5-1-2-6(4-15)16-5/h5-6H,1-4H2

InChI Key

BUAABERNMHSLMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by following the procedure of example 462 step 3 using cyanuric chloride and 8-oxa-3-azabicyclo[3.2.1]octane. Yield 10 g, 47% yield.
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0 (± 1) mol
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Yield
47%

Synthesis routes and methods II

Procedure details

To a solution of cyanuric chloride (2.00 g, 10.85 mmoles) in acetone (20 mL) and water (10 mL) at 0° C. was added a solution of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.46 g, 9.76 mmoles) in saturated aqueous NaHCO3 (25 mL) and acetone (25 mL) via addition funnel over 15 minutes. The reaction was stirred at 0° C. for 2 hours, then filtered to collect a white precipitate. The precipitate was washed with water (25 mL) and dried. The crude product was purified by column chromatography (30:70 ethyl acetate in hexanes) to provide 3-(4,6-dichloro-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane (1.55 g) as a white solid.
Quantity
2 g
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1.46 g
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20 mL
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10 mL
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25 mL
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solvent
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25 mL
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Reaction Step One

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